2-(5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride
CAS No.: 1244059-96-8
Cat. No.: VC2663818
Molecular Formula: C8H16ClN3O
Molecular Weight: 205.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1244059-96-8 |
|---|---|
| Molecular Formula | C8H16ClN3O |
| Molecular Weight | 205.68 g/mol |
| IUPAC Name | 2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H15N3O.ClH/c1-8(2,3)7-10-6(4-5-9)11-12-7;/h4-5,9H2,1-3H3;1H |
| Standard InChI Key | SRBWVDKPYWDGQU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NC(=NO1)CCN.Cl |
| Canonical SMILES | CC(C)(C)C1=NC(=NO1)CCN.Cl |
Introduction
Chemical Properties and Structural Characteristics
Molecular Identifiers and Basic Properties
2-(5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride is precisely characterized by several molecular identifiers that facilitate its recognition and categorization in chemical databases and literature. The compound is registered with the Chemical Abstracts Service (CAS) registry number 1244059-96-8, which serves as its unique identifier in chemical literature and databases. Its molecular formula is C8H16ClN3O, indicating its atomic composition of 8 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom. The molecular weight of the compound is calculated to be 205.68 g/mol, which places it in the category of small molecules with potential for favorable pharmacokinetic properties.
The IUPAC name, 2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride, provides a systematic nomenclature that precisely describes its chemical structure. This standardized naming convention is essential for accurate scientific communication and literature searches related to this compound.
Structural Representation and Chemical Identifiers
The chemical structure of 2-(5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride can be represented through various chemical notation systems that provide unique identifiers for database searching and chemical informatics. The Standard InChI (International Chemical Identifier) for the compound is InChI=1S/C8H15N3O.ClH/c1-8(2,3)7-10-6(4-5-9)11-12-7;/h4-5,9H2,1-3H3;1H, which encodes its structural information in a machine-readable format. The corresponding Standard InChIKey, SRBWVDKPYWDGQU-UHFFFAOYSA-N, serves as a condensed digital representation that facilitates rapid structure searches.
For computational chemistry applications, the compound's structure can be represented using the Simplified Molecular Input Line Entry System (SMILES) notation: CC(C)(C)C1=NC(=NO1)CCN.Cl. This linear notation encodes the connectivity and stereochemistry of the molecule in a compact form suitable for computational processing.
Table 1: Chemical Identifiers of 2-(5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride
| Identifier Type | Value |
|---|---|
| CAS Number | 1244059-96-8 |
| Molecular Formula | C8H16ClN3O |
| Molecular Weight | 205.68 g/mol |
| IUPAC Name | 2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H15N3O.ClH/c1-8(2,3)7-10-6(4-5-9)11-12-7;/h4-5,9H2,1-3H3;1H |
| Standard InChIKey | SRBWVDKPYWDGQU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NC(=NO1)CCN.Cl |
Structural Features and Functional Groups
The structural architecture of 2-(5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride encompasses several key functional groups that contribute to its chemical behavior and potential biological activity. The central 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing three heteroatoms: one oxygen atom and two nitrogen atoms. This heterocyclic core is a common structural motif in medicinal chemistry due to its ability to interact with various biological targets through hydrogen bonding and other non-covalent interactions.
The tert-butyl substituent at position 5 of the oxadiazole ring consists of a quaternary carbon atom with three methyl groups. This bulky, lipophilic group enhances the compound's hydrophobicity and may influence its binding interactions with protein targets. The ethylamine side chain at position 3 of the oxadiazole ring provides a primary amine functionality that can participate in hydrogen bonding interactions as both a hydrogen bond donor and acceptor.
The compound exists as a hydrochloride salt, which enhances its water solubility compared to the free base form. The protonation of the primary amine in the hydrochloride salt form introduces a positive charge that can facilitate ionic interactions with negatively charged residues in biological targets.
Pharmacological Properties
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 2-(5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride and related compounds is crucial for predicting its potential biological activities and for the design of structurally optimized derivatives. The 1,2,4-oxadiazole ring serves as a rigid scaffold that can present substituents in specific spatial orientations, which is important for optimal interactions with biological targets.
The tert-butyl group at position 5 of the oxadiazole ring introduces steric bulk and hydrophobicity, which may influence the compound's ability to access binding pockets in target proteins. The ethylamine side chain at position 3 provides a flexible linker with a terminal primary amine that can form hydrogen bonds and ionic interactions with complementary functional groups in biological targets.
Modifications to either the tert-butyl group or the ethylamine side chain would likely result in compounds with altered pharmacological profiles. For example, extending the alkyl chain length, introducing additional functional groups, or replacing the primary amine with other nitrogen-containing functionalities could lead to derivatives with enhanced or diminished activity against specific targets.
In analytical chemistry, 2-(5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride could serve as a reference standard for the development and validation of analytical methods for oxadiazole derivatives. Its well-defined chemical structure and physical properties make it suitable for use as a calibration standard in chromatographic and spectroscopic techniques.
The compound's UV absorption properties, derived from the oxadiazole chromophore, could be exploited for the development of UV-based detection methods. Similarly, its mass spectrometric fragmentation pattern could be utilized for the development of mass spectrometry-based analytical methods for oxadiazole derivatives.
| Property | Value | Relevance to Biological Activity |
|---|---|---|
| Molecular Weight | 205.68 g/mol | Favorable for oral bioavailability (< 500 Da) |
| Lipophilicity (predicted) | Moderate to high due to tert-butyl group | Influences membrane permeability and distribution |
| Hydrogen Bond Donors | 2 (from primary amine) | Important for target binding interactions |
| Hydrogen Bond Acceptors | 4 (N atoms in oxadiazole ring and amine) | Important for target binding interactions |
| Rotatable Bonds | Low number | Affects conformational flexibility and entropy of binding |
| Polar Surface Area | Moderate | Influences passive membrane permeability |
Future Research Directions
Expanding Structure-Activity Relationship Studies
Future research on 2-(5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride should focus on comprehensive structure-activity relationship studies to better understand the influence of various structural modifications on biological activity. Systematic variations of the tert-butyl group and the ethylamine side chain could lead to the identification of more potent and selective derivatives.
Advanced computational methods such as molecular docking, pharmacophore modeling, and molecular dynamics simulations could be employed to predict the binding modes of the compound and its derivatives with potential biological targets. These in silico approaches could guide the design of optimized derivatives with enhanced pharmacological properties.
Investigating Specific Biological Targets
Given the potential of oxadiazole derivatives as enzyme inhibitors, future research should investigate the activity of 2-(5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride against specific biological targets, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Enzyme inhibition assays and binding studies could provide valuable insights into the compound's mechanism of action and potential therapeutic applications.
The compound's activity against other potential targets, such as receptors, ion channels, and transporters, should also be explored to fully characterize its pharmacological profile. High-throughput screening approaches could be employed to identify novel targets for this compound, potentially uncovering unexpected biological activities.
Developing Improved Synthetic Methods
Future research should also focus on the development of improved synthetic methods for 2-(5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride and its derivatives. Green chemistry approaches, such as the use of environmentally friendly solvents, catalysts, and reaction conditions, could be explored to minimize environmental impact and reduce production costs.
The development of more efficient and scalable synthetic routes would facilitate larger-scale production of the compound for research purposes, potentially accelerating its development as a lead structure for drug discovery efforts. Novel synthetic approaches, such as microwave-assisted synthesis or flow chemistry, could be investigated to optimize reaction efficiency and selectivity.
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